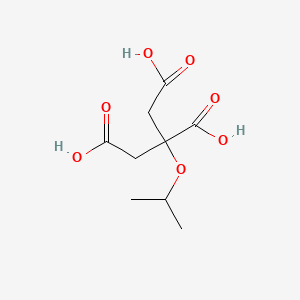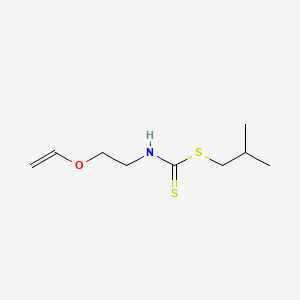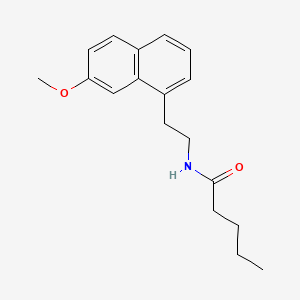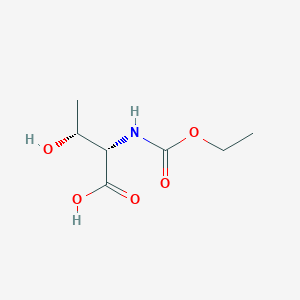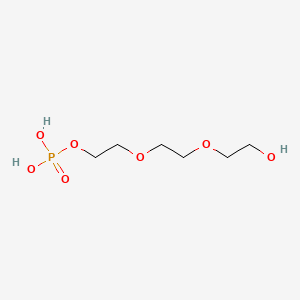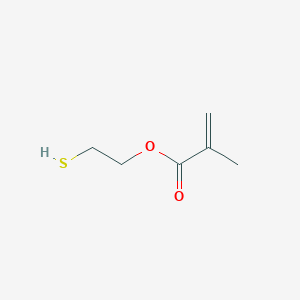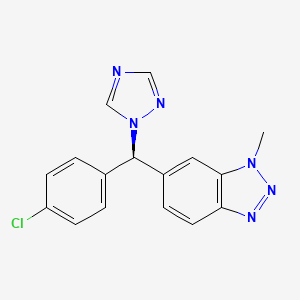
Vorozole, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vorozole, also known by its developmental code name R-76713 and former tentative brand name Rizivor, is a triazole-based competitive inhibitor of the aromatase enzyme. It is a non-steroidal aromatase inhibitor that was initially developed for the treatment of estrogen-dependent breast cancer. Vorozole is known for its high potency and selectivity in inhibiting the aromatase enzyme, which is crucial for estrogen biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vorozole involves the alkylation of norvorozole with methyl iodide. This process can be carried out using both labeled and unlabeled methyl iodide. High-performance liquid chromatography (HPLC) is used to separate the regioisomers formed during the reaction .
Industrial Production Methods
Industrial production methods for Vorozole are not extensively documented in the public domain. the synthesis generally involves standard organic synthesis techniques, including alkylation and purification processes such as HPLC to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Vorozole undergoes various chemical reactions, including:
Oxidation: Vorozole can undergo oxidative reactions, although specific details on the conditions and products are not extensively documented.
Substitution: The compound can participate in substitution reactions, particularly involving the triazole ring and the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Vorozole include methyl iodide for alkylation and various solvents and catalysts for purification and separation processes .
Major Products Formed
The major product formed from the synthesis of Vorozole is the N-methylated isomer, which is the active form of the compound. Other regioisomers may also be formed but are typically separated and removed during the purification process .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Vorozole exerts its effects by competitively inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, Vorozole reduces the levels of estrogen in the body, which is beneficial in treating estrogen-dependent breast cancer. The molecular target of Vorozole is the cytochrome P450 aromatase enzyme, and it acts by binding to the active site of the enzyme, preventing the conversion of androgens to estrogens .
Comparación Con Compuestos Similares
Similar Compounds
Anastrozole: Another third-generation aromatase inhibitor with a similar mechanism of action.
Letrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the aromatase enzyme.
Uniqueness
Vorozole is unique in its high potency and selectivity for the aromatase enzyme. It has been shown to be over a thousandfold more active than aminoglutethimide, another aromatase inhibitor. Additionally, Vorozole has excellent oral bioavailability and linear, dose-proportional pharmacokinetics, making it a valuable compound for clinical and research applications .
Propiedades
Número CAS |
132042-69-4 |
|---|---|
Fórmula molecular |
C16H13ClN6 |
Peso molecular |
324.77 g/mol |
Nombre IUPAC |
6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |
InChI |
InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m1/s1 |
Clave InChI |
XLMPPFTZALNBFS-MRXNPFEDSA-N |
SMILES isomérico |
CN1C2=C(C=CC(=C2)[C@@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |
SMILES canónico |
CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
